molecular formula C18H23ClN2O4 B6182087 tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate CAS No. 2624122-31-0

tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate

Cat. No.: B6182087
CAS No.: 2624122-31-0
M. Wt: 366.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

    Formation of the indole core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the tert-butyl and tert-butoxycarbonyl groups: These groups are introduced using tert-butyl alcohol and tert-butyl chloroformate, respectively, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors for better control over reaction conditions .

Chemical Reactions Analysis

tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Oxidation and reduction reactions: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Common reagents used in these reactions include bases like sodium hydride, acids like trifluoroacetic acid, and oxidizing agents like potassium permanganate .

Scientific Research Applications

tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, depending on its structural modifications. The indole core is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate include other indole derivatives such as:

    tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-1H-indole-1-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-bromo-1H-indole-1-carboxylate: Contains a bromine atom instead of chlorine, which can affect its chemical properties and biological interactions.

    tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-indole-1-carboxylate: Contains a methyl group instead of chlorine, leading to different steric and electronic effects

These comparisons highlight the unique properties of this compound, particularly its reactivity and potential biological activities.

Properties

CAS No.

2624122-31-0

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.